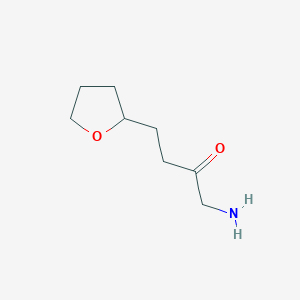

![molecular formula C46H63N7O12S B12103291 3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)

3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This complex compound is a mouthful, but let’s break it down It consists of several functional groups, including amides, hydroxyls, and carboxylic acids The core structure features a central pentanoic acid backbone with various substituents

Preparation Methods

Synthetic Routes:

Chemical Synthesis: The compound can be synthesized through multi-step organic reactions. Key steps involve amide formation, esterification, and cyclization. Specific reagents and conditions vary depending on the synthetic route.

Enzymatic Synthesis: Enzymes can catalyze specific reactions to assemble the compound. Biocatalysis offers greener and more selective pathways.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps allows for efficient production.

Industrial Production:

Industrial-scale synthesis typically involves optimized chemical processes. Researchers and manufacturers continually refine these methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

The compound undergoes various reactions:

Oxidation: Oxidative processes modify functional groups (e.g., hydroxylation).

Reduction: Reduction reactions alter carbonyl groups (e.g., converting ketones to alcohols).

Substitution: Substituents can be replaced (e.g., amidation).

Cyclization: Intramolecular reactions form rings. Common reagents include acyl chlorides, amines, and protecting groups. Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry:

Drug Design: Researchers explore its potential as a lead compound for novel drugs.

Bioconjugation: The compound’s functional groups allow site-specific labeling.

Biology:

Enzyme Inhibition: Investigated as an enzyme inhibitor.

Cell Signaling: May modulate cellular pathways.

Medicine:

Anti-Inflammatory: Potential therapeutic due to its structural features.

Antibacterial: Investigated for antibacterial properties.

Industry:

Materials Science: Used in polymer chemistry.

Biotechnology: Applied in diagnostics and drug delivery.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action. Molecular targets and signaling pathways remain subjects of ongoing research.

Comparison with Similar Compounds

Properties

Molecular Formula |

C46H63N7O12S |

|---|---|

Molecular Weight |

938.1 g/mol |

IUPAC Name |

3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |

InChI |

InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64) |

InChI Key |

SQVWAAVGDUBSLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

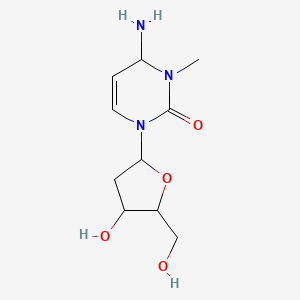

![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

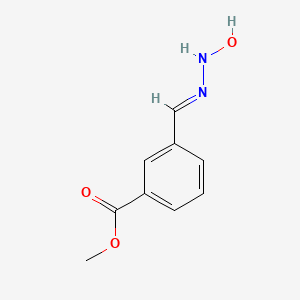

![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

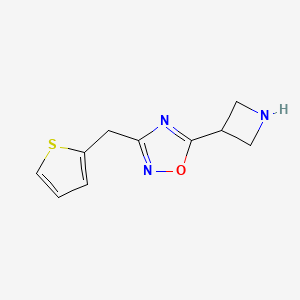

![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)